molecular formula C27H28N6O5S2 B4178639 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B4178639
M. Wt: 580.7 g/mol
InChI Key: CMWMSOLDVLCIBK-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core isoquinoline structure, followed by the introduction of the sulfonyl and tetrazolyl groups through a series of substitution and coupling reactions. Common reagents used in these steps include organoboron compounds, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    SSR149415: A selective vasopressin V1b receptor antagonist with a similar sulfonyl group.

    Thiophene Derivatives: Compounds with a thiophene nucleus that exhibit various biological activities.

Uniqueness

2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide stands out due to its combination of functional groups, which may confer unique properties and interactions not seen in other compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O5S2/c1-37-24-13-12-22(17-25(24)38-2)40(35,36)32-18-20-9-7-6-8-19(20)16-23(32)26(34)28-14-15-39-27-29-30-31-33(27)21-10-4-3-5-11-21/h3-13,17,23H,14-16,18H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWMSOLDVLCIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCCSC4=NN=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 2
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2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
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Reactant of Route 3
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

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